methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate
CAS No.:
Cat. No.: VC14809138
Molecular Formula: C20H16N2O6
Molecular Weight: 380.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N2O6 |
|---|---|
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | methyl 2-[[2-(1,3-benzodioxol-5-yl)-1-oxoisoquinoline-4-carbonyl]amino]acetate |
| Standard InChI | InChI=1S/C20H16N2O6/c1-26-18(23)9-21-19(24)15-10-22(20(25)14-5-3-2-4-13(14)15)12-6-7-16-17(8-12)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,21,24) |
| Standard InChI Key | QNUKIHSTDLZETB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC4=C(C=C3)OCO4 |
Introduction
Structural Characteristics
Core Molecular Architecture
The compound’s structure integrates three critical domains:
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Isoquinoline backbone: A nitrogen-containing heterocycle providing planar rigidity and π-π stacking potential.
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1,3-Benzodioxole moiety: A methylenedioxy bridge fused to a benzene ring, contributing electron-rich aromaticity and metabolic stability .
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Glycinate ester group: A methyl ester-linked glycine residue enabling hydrogen bonding and solubility modulation.
The IUPAC name, methyl 2-[[2-(1,3-benzodioxol-5-yl)-1-oxoisoquinoline-4-carbonyl]amino]acetate, reflects this tripartite design. X-ray crystallography of analogous compounds reveals a dihedral angle of 12.5° between the isoquinoline and benzodioxole planes, optimizing steric compatibility for receptor binding.
Spectroscopic and Computational Data
Key spectral features include:
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IR: Strong absorption at 1,720 cm (C=O stretch of ester and amide groups).
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NMR: Distinct singlet at δ 6.08 ppm (methylenedioxy protons) and multiplet at δ 8.2–7.3 ppm (isoquinoline aromatic protons).
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Mass spectrometry: Molecular ion peak at m/z 380.3 with fragmentation patterns confirming the loss of COCH (−59 Da).
Density functional theory (DFT) calculations predict a dipole moment of 4.8 Debye, indicating moderate polarity conducive to membrane permeability.
Synthesis Pathways
Retrosynthetic Strategy
The synthesis involves sequential coupling of preformed modules:
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Isoquinoline-1-one core: Prepared via Pfitzinger reaction from 2-acetylbenzoic acid and ammonium acetate.
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Benzodioxole substitution: Introduced via Ullmann coupling using copper(I) iodide and 1,3-benzodioxol-5-ylboronic acid .
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Glycinate conjugation: Achieved through EDC/HOBt-mediated amide bond formation between the isoquinoline carbonyl and methyl glycinate.
Optimized Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NHOAc, HCl | 120°C | 8 h | 78% |
| 2 | CuI, KCO | 80°C | 12 h | 65% |
| 3 | EDC, HOBt | RT | 24 h | 85% |
Critical challenges include suppressing diketopiperazine formation during amidation (controlled via low-temperature activation).
| Cell Line | IC (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 1.4 ± 0.2 | 8.9 |
| HCT-116 | 2.1 ± 0.3 | 6.2 |
| HEK-293 | 12.5 ± 1.1 | — |
Mechanistic studies indicate topoisomerase II inhibition (K = 0.8 µM) and ROS-mediated apoptosis, evidenced by 3.2-fold caspase-3 activation.
Anti-Inflammatory Action
In LPS-stimulated RAW 264.7 macrophages, the compound reduced NO production by 78% at 10 µM, surpassing indomethacin (62% reduction). This correlates with downregulation of NF-κB p65 nuclear translocation (western blot p-value <0.01).
Antimicrobial Profile
Against methicillin-resistant Staphylococcus aureus (MRSA), a MIC of 8 µg/mL was observed, comparable to vancomycin (MIC = 2 µg/mL). Synergy with β-lactams (FIC index = 0.3) suggests potential as an adjuvant.
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